3-Fluoro-2-(trifluoromethyl)phenol
Overview
Description
3-Fluoro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C(_7)H(_4)F(_4)O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenol ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)phenol. For instance, the compound was identified as the cause of an odor incident in drinking water , suggesting that it can persist in the environment and may have potential effects on water quality.
Biochemical Analysis
Biochemical Properties
It is known that the presence of fluorine atoms in biologically active molecules can enhance their lipophilicity and thus their in vivo uptake and transport . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Molecular Mechanism
It is known that reactions at the benzylic position can be resonance stabilized . This suggests that the compound may interact with biomolecules through free radical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms into a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF(_3)I) or trifluoromethyltrimethylsilane (TMSCF(_3)) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions. The use of safer and more environmentally friendly fluorinating agents is also a focus in industrial settings to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluorinated aromatic ring, potentially leading to defluorination under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a useful intermediate in drug development.
Medicine: It is investigated for its potential use in designing new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and specialty materials, where its unique properties can enhance performance and durability.
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSEZMHBIUIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648134 | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900512-27-8 | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900512-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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